molecular formula C12H15FO B065341 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one CAS No. 180305-22-0

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one

Cat. No.: B065341
CAS No.: 180305-22-0
M. Wt: 194.24 g/mol
InChI Key: WTIVJNOMENQSHG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one, also known as 4-fluorobenzyl methyl ketone, is an organic compound that has been studied for its potential applications in the scientific research field. It is a colorless liquid with a low boiling point, and is soluble in most organic solvents. This compound has been used in a variety of research applications, including as a substrate for the synthesis of various compounds, as a reagent for the synthesis of polymers, and as a catalyst for the formation of polymers. In addition, it has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis and Intermediates

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is a compound that has significance in the field of synthetic organic chemistry. It is used in the synthesis of various complex molecules. For instance, compounds structurally similar to this compound, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of pharmaceuticals like flurbiprofen. The synthesis of such compounds often involves cross-coupling reactions, highlighting the importance of such fluoroorganic compounds in the synthesis of more complex molecules (Qiu et al., 2009).

Fluorescent Chemosensors

Compounds with fluorophenyl groups are also pivotal in the development of fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP), structurally related to this compound, is used as a fluorophoric platform for the development of chemosensors that detect metal ions, anions, and neutral molecules. The presence of fluoroorganic components in such molecules often contributes to their high selectivity and sensitivity, making them valuable in the detection of various analytes (Roy, 2021).

Environmental Microbiology

In environmental microbiology, fluorochromes similar in structure or function to this compound are used for the direct enumeration of total bacteria in environmental samples. This method involves staining samples with fluorochromes and counting bacterial cells on filter surfaces, which has become a standard over the past decades (Kepner & Pratt, 1994).

Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, the concept of radiative decay engineering (RDE) utilizes the emission of fluorophores or chromophores by modifying their radiative decay rates. Compounds like this compound can be part of this process, where their interaction with metallic surfaces and particles changes the intensity and distribution of radiation. This has applications in increasing the quantum yields of low quantum yield chromophores, directing isotropic emission, and potentially increasing photostability (Lakowicz, 2001).

Medical Imaging and Diagnostics

In medical imaging, compounds containing fluoroorganic groups are used as radioligands for positron emission tomography (PET) to measure amyloid in vivo in the brain of Alzheimer's disease patients. The progress in developing such imaging ligands has been significant, enabling early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007). Moreover, the toxicity of organic fluorophores used in molecular imaging has been extensively reviewed to ensure their safe application in in vivo cancer diagnosis, highlighting the relevance of compounds like this compound in this field (Alford et al., 2009).

Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIVJNOMENQSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642389
Record name 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180305-22-0
Record name 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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